molecular formula C16H22O3 B8745050 7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene CAS No. 94244-83-4

7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene

Cat. No.: B8745050
CAS No.: 94244-83-4
M. Wt: 262.34 g/mol
InChI Key: QGCMNXPIZGRUAX-UHFFFAOYSA-N
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Description

7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene is a derivative of 2,2-dimethyl-2H-chromene, a compound known for its diverse biological activities. This compound is part of the chromene family, which is characterized by a benzopyran skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene typically involves the reaction of salicylaldehydes with acetyl acetone and alcohol in the presence of a catalyst such as tetra-n-butylammonium fluoride (TBAF). This one-pot three-component reaction is known for its simplicity and efficiency . The reaction conditions include:

    Reactants: Salicylaldehydes, acetyl acetone, and alcohol

    Catalyst: Tetra-n-butylammonium fluoride (TBAF)

    Temperature: Room temperature to 50°C

    Solvent: Dry acetone

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Halogens in the presence of a catalyst or alkyl halides in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-2,3-diones, while reduction could produce chroman derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis or membrane integrity . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2H-chromene: The parent compound, known for its diverse biological activities.

    7-methoxy-2,2-dimethylchromene: Similar structure with a methoxy group at the 7th position.

    5-isobutoxy-2,2-dimethylchromene: Similar structure with an isobutoxy group at the 5th position.

Properties

CAS No.

94244-83-4

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-7-(2-methylpropoxy)chromene

InChI

InChI=1S/C16H22O3/c1-11(2)10-18-12-8-14(17-5)13-6-7-16(3,4)19-15(13)9-12/h6-9,11H,10H2,1-5H3

InChI Key

QGCMNXPIZGRUAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC2=C(C=CC(O2)(C)C)C(=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.9 g (20 millimoles) of 3-methoxy-5-isobutoxy-phenol, 2.8 g (20 millimoles) of 1,3-dichloro-3-methyl-butane and 0.26 g (1 millimole) of bis-(acetyl-acetonato)-nickel is heated at 125° C. for 8 hours. The mixture is cooled, the solvent removed, the residue taken up in 40 ml of anhydrous benzene and 0.8 g (3.5 millimoles) of DDQ (dichloro-dicyano-benzoquinone) are added. The mixture is heated to boiling for 60 hours. The solution is filtered, the filtrate evaporated and the residue purified as described in Example 3. Thus 3.6 of the desired compound are obtained in the form of a colorless oil, yield 69%.
Name
3-methoxy-5-isobutoxy-phenol
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two
Yield
69%

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